

# CAS number and molecular structure of (R)-1-Phenyl-2-propanol

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## Compound of Interest

Compound Name: (R)-1-Phenyl-2-propanol

Cat. No.: B041500

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## Technical Guide: (R)-1-Phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-1-Phenyl-2-propanol** is a chiral alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific structure makes it an invaluable building block in asymmetric synthesis, particularly for producing enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in the development of key therapeutic agents.

## Molecular Structure and Properties

The structural and physical properties of **(R)-1-Phenyl-2-propanol** are fundamental to its reactivity and applications in chemical synthesis.

Molecular Structure:

- Chemical Name: **(R)-1-Phenyl-2-propanol**
- Synonyms: (R)-(-)-α-Methylphenethyl alcohol
- CAS Number: 1572-95-8[1]

- Molecular Formula: C<sub>9</sub>H<sub>12</sub>O[2]
- Molecular Weight: 136.19 g/mol [2]
- SMILES: C--INVALID-LINK--Cc1ccccc1[1]

#### Physicochemical Properties:

Property	Value	Reference
Appearance	Light yellow to yellow oily liquid	[2]
Boiling Point	95-97 °C at 11 mmHg	[1]
Density	0.993 g/mL at 20 °C	[1]
Optical Rotation [α]20/D	-41±1°, c = 5.3% in benzene	[1]
Refractive Index (n <sub>20</sub> /D)	1.521	[1]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(R)-1-Phenyl-2-propanol**.

#### <sup>1</sup>H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.3	m	Aromatic protons
~4.1	m	CH-OH
~2.7	m	CH <sub>2</sub>
~1.2	d	CH <sub>3</sub>

#### <sup>13</sup>C NMR Spectral Data

While a complete, experimentally verified and assigned spectrum is not readily available in public literature, typical chemical shifts can be predicted based on the structure.

Chemical Shift (ppm)	Assignment
~138	Quaternary Aromatic C
~129	Aromatic CH
~128	Aromatic CH
~126	Aromatic CH
~70	CH-OH
~45	CH <sub>2</sub>
~23	CH <sub>3</sub>

#### IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200 (broad)	O-H stretch (H-bonded)
3100-3000	C-H stretch (aromatic)
3000-2850	C-H stretch (aliphatic)
1600-1450	C=C stretch (aromatic ring)
1300-1000	C-O stretch

#### Mass Spectrometry Data

The electron ionization mass spectrum of 1-phenyl-2-propanol shows characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
92	100.0	$[\text{C}_7\text{H}_8]^+$ (tropylium ion)
91	53.2	$[\text{C}_7\text{H}_7]^+$
45	28.3	$[\text{C}_2\text{H}_5\text{O}]^+$

## Experimental Protocols

Detailed experimental protocols are essential for the replication of synthetic and analytical procedures.

### Synthesis of (R)-1-Phenyl-2-propanol

Biocatalytic Reduction of Phenylacetone:

This method utilizes microorganisms to achieve high enantioselectivity.

- Reactants: Phenylacetone, *Rhodococcus erythropolis* JX-021.
- Procedure:
  - Cultivate *Rhodococcus erythropolis* JX-021 on an LB agar plate at room temperature for 4 days.
  - Inoculate a 120 mL medium containing (g/L):  $\text{KH}_2\text{PO}_4$  2.44,  $\text{Na}_2\text{HPO}_4 \cdot 12\text{H}_2\text{O}$  12.03,  $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$  0.412,  $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$  0.001,  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  0.001,  $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$  0.004, glycerol 1.12,  $\text{NH}_4\text{Cl}$  2.11, 2% glucose, and 5 mM phenylacetone.
  - Grow the cells at 25 °C and 200 rpm for 36 hours.
  - Add phenylacetone (1.34 g, 10 mmol) to the culture.
  - Monitor the conversion to (S)-1-Phenyl-2-propanol by GC. To obtain the (R)-enantiomer, a different biocatalyst or a subsequent chemical inversion step would be necessary.

## Analytical Methods

Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.) Determination:

- Column: Chiral column CP-Chirasil-Dex CB (25 m × 0.25 mm).
- Temperature Program: 100 °C to 120 °C at 10 °C/min, then increase to 180 °C at 40 °C/min.
- Retention Times: (S)-1-Phenyl-2-propanol: 4.9 min, **(R)-1-Phenyl-2-propanol**: 6.1 min.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

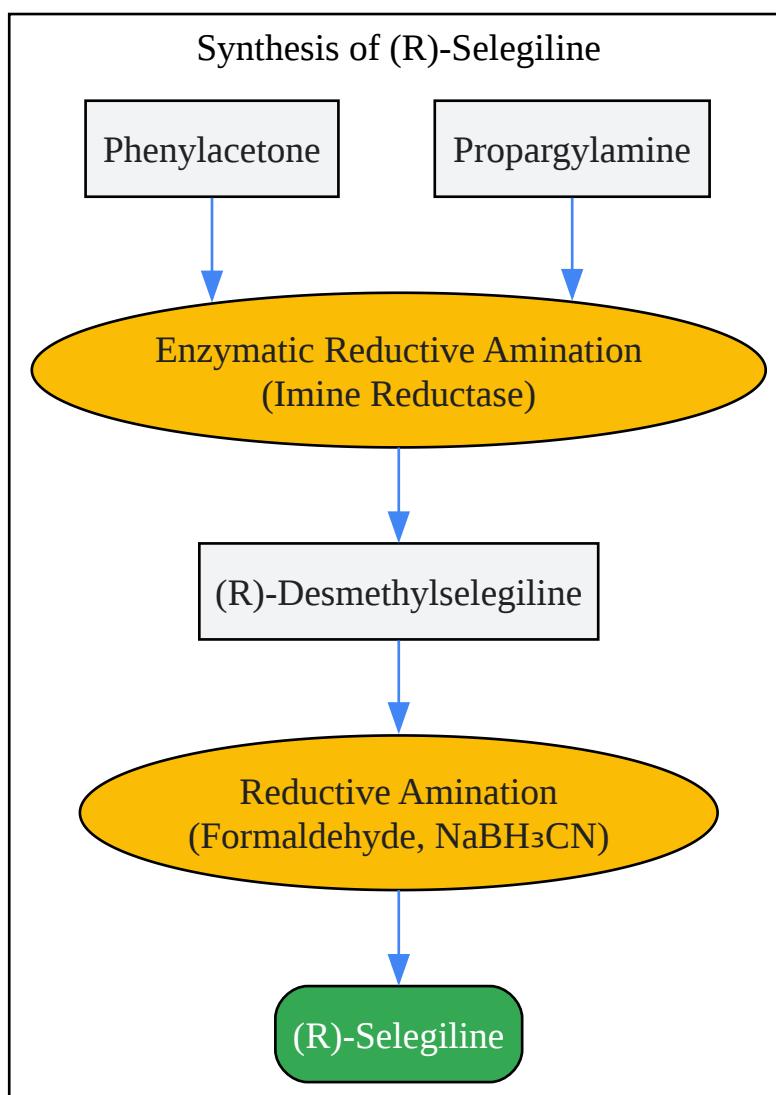
- Column: Chiraldex AD-H (250 x 4.6 mm, 5 µm).
- Mobile Phase: 100% Methanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm.

## Role in Drug Development

**(R)-1-Phenyl-2-propanol** is a key chiral building block for the synthesis of several important pharmaceuticals.

## Synthesis of (R)-Selegiline

(R)-Selegiline is a selective irreversible MAO-B inhibitor used in the treatment of early-stage Parkinson's disease. A chemoenzymatic approach can be employed for its synthesis.



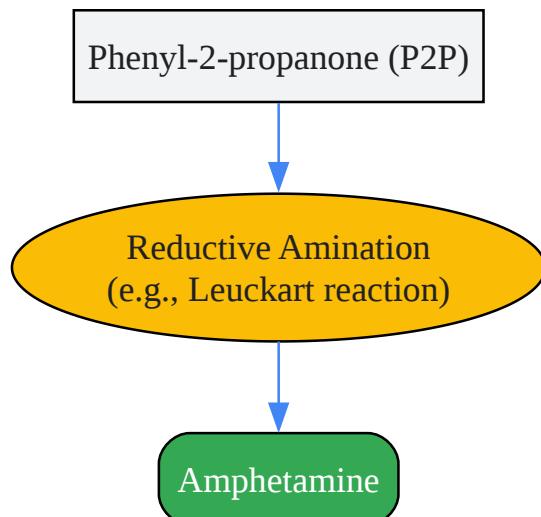
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Caption: Chemoenzymatic synthesis of (R)-Selegiline.

## Synthesis of Amphetamine

**(R)-1-Phenyl-2-propanol** can be a precursor to amphetamine, a central nervous system stimulant.

### Synthesis of Amphetamine from a Precursor related to (R)-1-Phenyl-2-propanol



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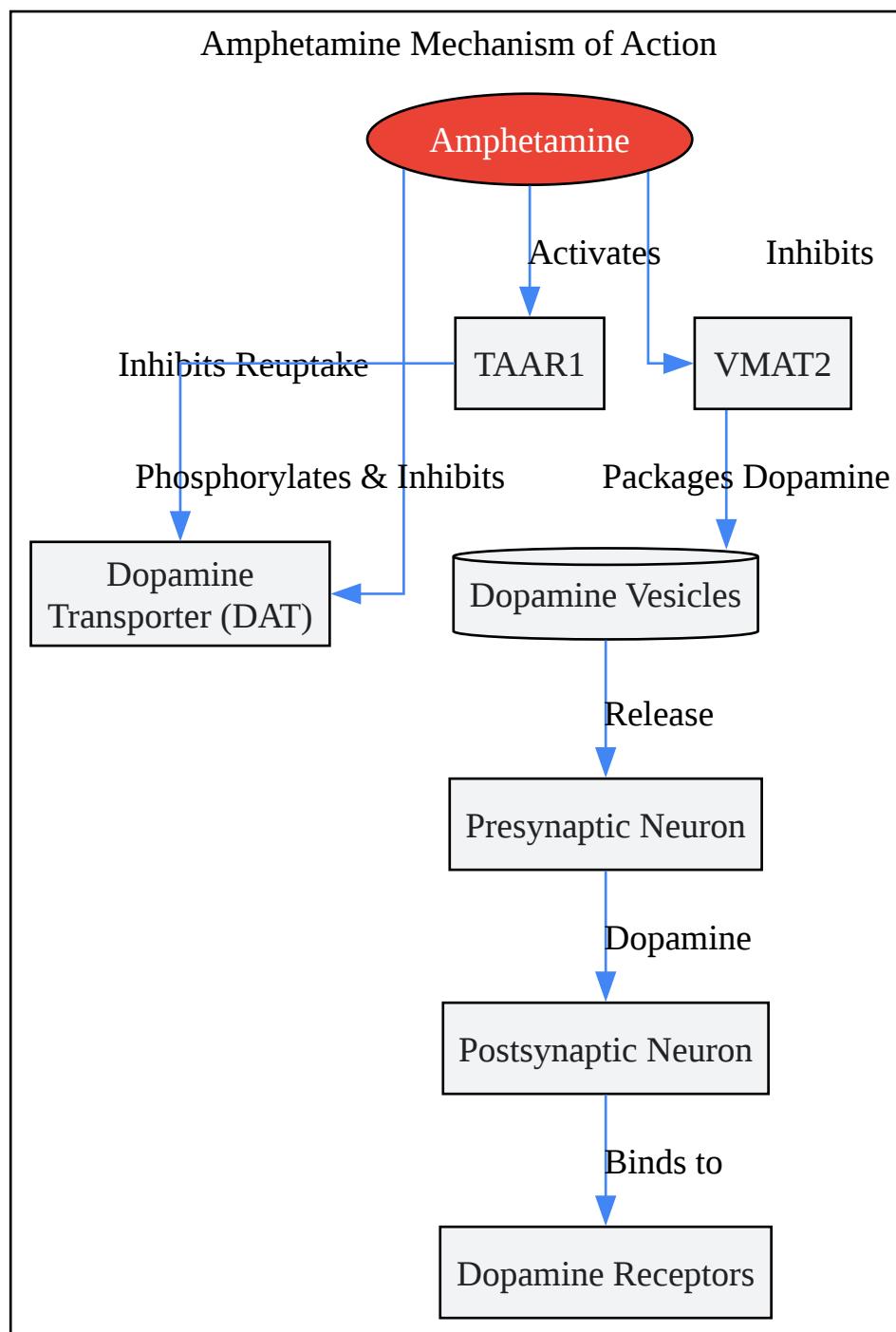
Caption: General synthetic route to amphetamine.

## Signaling Pathways of Derived Drugs

Understanding the mechanism of action of drugs synthesized from **(R)-1-Phenyl-2-propanol** is crucial for drug development professionals.

### Amphetamine Signaling Pathway

Amphetamine exerts its effects by increasing the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft.<sup>[2][3]</sup> It achieves this by promoting their release from presynaptic neurons and inhibiting their reuptake.<sup>[2]</sup>

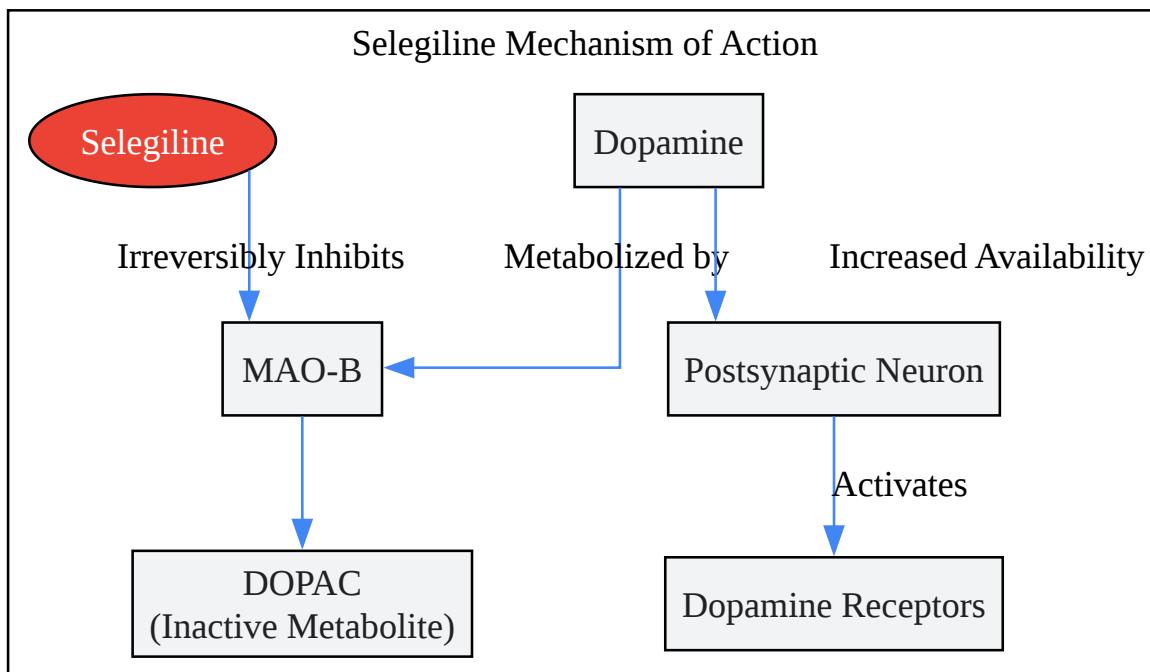


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Caption: Amphetamine's effects on dopaminergic neurotransmission.

## Selegiline Signaling Pathway

Selegiline is an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine. By inhibiting MAO-B, selegiline increases the concentration of dopamine in the brain.[4][5]

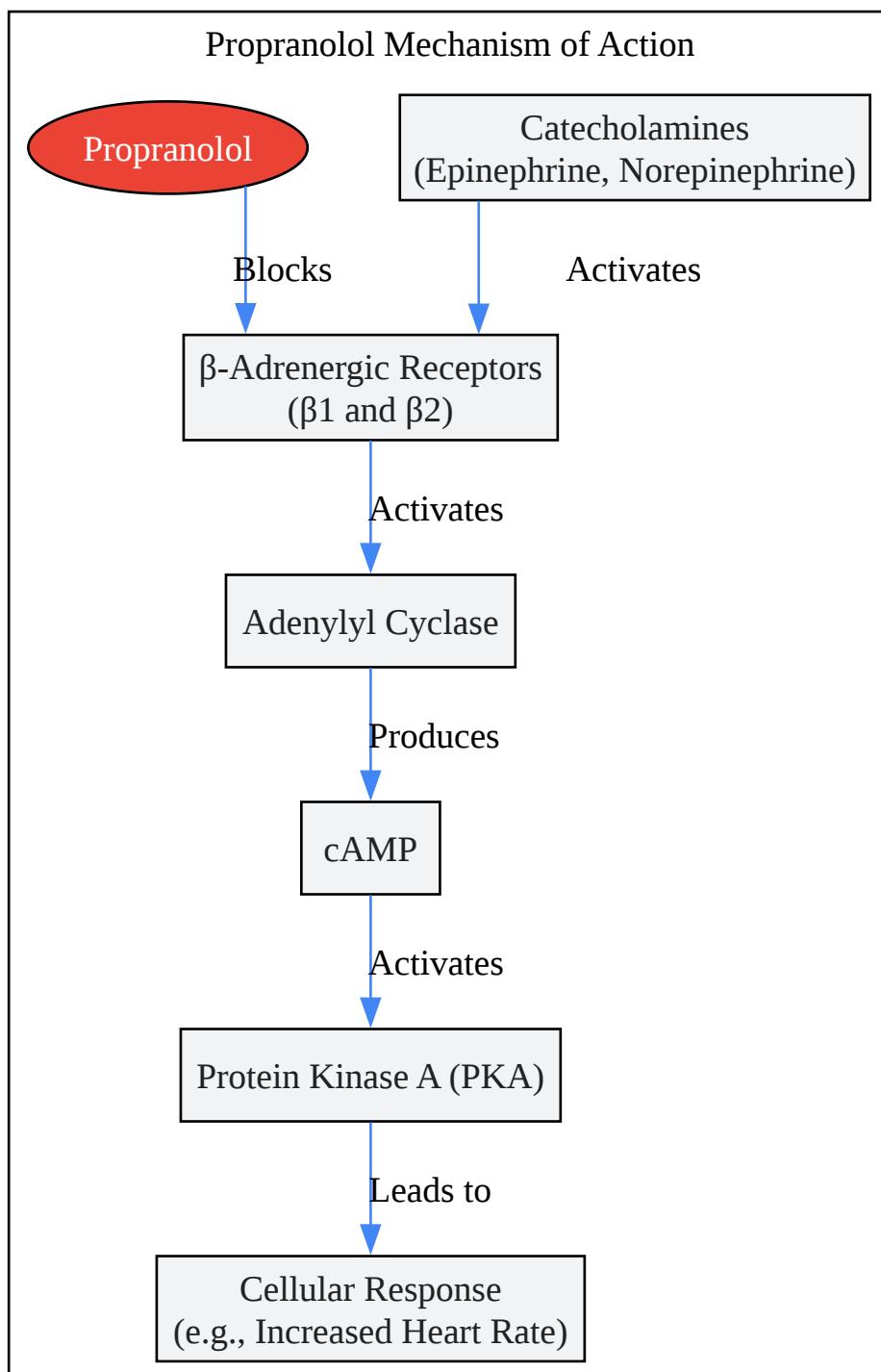


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Caption: Selegiline's inhibition of MAO-B and its effect on dopamine levels.

## Propranolol Signaling Pathway

Propranolol, a beta-blocker, is a non-selective antagonist of  $\beta$ -adrenergic receptors ( $\beta 1$  and  $\beta 2$ ).[6] It competitively inhibits the binding of catecholamines like epinephrine and norepinephrine to these receptors.



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Caption: Propranolol's antagonism of  $\beta$ -adrenergic receptors.

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## References

- 1. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 6. bocsci.com [bocsci.com]
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